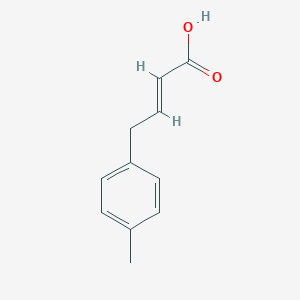

4-(p-Tolyl)but-2-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(E)-4-(4-methylphenyl)but-2-enoic acid |

InChI |

InChI=1S/C11H12O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h2,4-8H,3H2,1H3,(H,12,13)/b4-2+ |

InChI Key |

IFRQTEJKEIJLJV-DUXPYHPUSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C/C=C/C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)CC=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Optimization Strategies for 4 Oxo 4 P Tolyl but 2 Enoic Acid

Conventional Synthetic Approaches

Established methods for synthesizing 4-oxo-4-(p-tolyl)but-2-enoic acid and related compounds often rely on classic organic reactions. These approaches, while foundational, have been subject to modifications to improve yields and efficiency.

Aldol-Condensation Pathways to 4-Oxo-2-butenoic Acids

Aldol (B89426) condensation represents a primary route for the formation of α,β-unsaturated keto acids. nih.govrjpn.org This method typically involves the reaction of a methyl ketone with glyoxylic acid. nih.gov For the synthesis of (E)-4-oxo-4-(p-tolyl)but-2-enoic acid, this involves the condensation of 4'-methylacetophenone (B140295) with glyoxylic acid. nih.gov The reaction can be promoted by either acid or base catalysts. smolecule.com Research has shown that for aromatic ketones like 4'-methylacetophenone, acidic conditions, often employing tosic acid, are generally more effective. nih.govsemanticscholar.org The stereoselectivity of this reaction is noteworthy, as it predominantly yields the E-isomer. nih.govrsc.org

A common procedure involves reacting p-tolualdehyde with a suitable ketone under controlled conditions to furnish the desired product. smolecule.com Another variation is the reaction of diethyl oxalate (B1200264) with para-tolyl acetone (B3395972) under basic conditions. smolecule.com The Claisen-Schmidt condensation, a related reaction, is also a prominent method for producing chalcones, which share the α,β-unsaturated carbonyl system. rjpn.orgnih.gov However, these traditional condensation reactions can sometimes be slow and may result in by-products. mdpi.com

Friedel-Crafts Acylations in 4-Oxo-4-(p-Tolyl)but-2-enoic Acid Synthesis

Friedel-Crafts acylation provides an alternative pathway to aroylacrylic acids. nih.gov This electrophilic aromatic substitution reaction typically uses an arene (in this case, toluene) and an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govsigmaaldrich.com For the synthesis of 4-oxo-4-(p-tolyl)but-2-enoic acid, toluene (B28343) is acylated with maleic anhydride. nih.govresearchgate.net

The process involves the formation of an acylium ion from the reaction between the acylating agent and the Lewis acid, which then attacks the aromatic ring. sigmaaldrich.com This method is particularly useful for generating aryl ketones from electron-rich aromatic compounds. researchgate.net While effective, the reaction requires stoichiometric amounts of the Lewis acid, which can complicate product purification.

Synthetic Routes Involving Maleic Anhydride and p-Toluidine (B81030) Derivatives

The reaction between maleic anhydride and p-toluidine is another documented route, leading to the formation of (2Z)-4-(methylanilino)-4-oxobut-2-enoic acid. grafiati.com This reaction proceeds with a high yield, reported to be 94.23±0.69%. grafiati.com While this specific product is an amide derivative, it highlights the utility of maleic anhydride as a starting material in the synthesis of butenoic acid derivatives. Further hydrolysis of the resulting amide could potentially yield the desired carboxylic acid.

Modern and Sustainable Synthetic Techniques

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methods. These modern approaches aim to reduce reaction times, minimize waste, and utilize less hazardous materials.

Microwave-Assisted Synthesis of 4-Oxo-4-(p-Tolyl)but-2-enoic Acid

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. nih.govnih.gov In the context of 4-oxo-4-(p-tolyl)but-2-enoic acid synthesis, microwave-assisted aldol condensation of 4'-methylacetophenone and glyoxylic acid has been successfully demonstrated. nih.govsemanticscholar.org

Under microwave heating, the reaction to produce (E)-4-oxo-4-(p-tolyl)but-2-enoic acid can be completed with a yield of 66%. nih.govsemanticscholar.org This method offers a significant advantage over conventional heating, which can require reaction times of up to 24 hours. nih.gov The scalability of microwave-assisted synthesis has also been demonstrated, with reactions being scaled up to the millimole scale without a negative impact on the yield. nih.govsemanticscholar.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Up to 24 hours | Significantly reduced (e.g., minutes to hours) | nih.gov |

| Yield | Often lower | Improved (e.g., 66%) | nih.govsemanticscholar.org |

| Energy Consumption | Higher | Lower | rjpn.org |

Implementation of Green Chemistry Principles in its Preparation

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. rjpn.orgacs.org Key aspects include the use of safer solvents, waste reduction, and energy efficiency. rjpn.org

For the synthesis of 4-oxo-4-(p-tolyl)but-2-enoic acid and related chalcones, several green approaches have been explored:

Solvent Reduction: Performing reactions under solvent-free conditions, where an excess of a reactant like glyoxylic acid can also act as the solvent, has been shown to decrease waste generation by 40%. smolecule.com

Catalyst Design: The use of immobilized catalysts, such as pyrrolidine (B122466) on silica (B1680970) gel, allows for easy separation and reuse of the catalyst for multiple cycles without a loss of activity. smolecule.com

Energy Efficiency: As discussed previously, microwave irradiation significantly reduces reaction times and energy consumption compared to conventional heating methods. smolecule.com

These sustainable practices not only reduce the environmental footprint of the synthesis but can also lead to more cost-effective and efficient production processes. rjpn.org

| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |

|---|---|---|---|

| Energy Efficiency | Microwave irradiation | Reduces reaction times from hours to minutes and improves yields. | smolecule.com |

| Solvent Reduction | Neat conditions using excess glyoxylic acid | Decreases waste generation by 40%. | smolecule.com |

| Catalyst Sustainability | Immobilized pyrrolidine on silica gel | Allows for at least five reuse cycles without loss of activity. | smolecule.com |

Stereoselective Synthesis and Control of E/Z Isomerism in 4-Oxo-4-(p-Tolyl)but-2-enoic Acid

The stereochemical configuration of the carbon-carbon double bond in 4-oxo-4-(p-tolyl)but-2-enoic acid is a critical aspect of its synthesis, with the E-isomer being the predominantly desired and obtained product in many reported methodologies. The control of E/Z isomerism is often inherently achieved through the reaction mechanism, leading to high stereoselectivity.

A prominent method for synthesizing (E)-4-oxo-4-(p-tolyl)but-2-enoic acid involves a microwave-assisted aldol condensation between 4'-methylacetophenone and glyoxylic acid. nih.gov In a study exploring various reaction conditions, the synthesis consistently yielded the E-isomer exclusively. nih.govrsc.org Spectroscopic analysis, specifically Nuclear Magnetic Resonance (NMR), confirmed the E conformation of the alkene bond, and no traces of the corresponding Z-isomer were detected. nih.govrsc.org This high degree of stereoselectivity demonstrates that the reaction pathway strongly favors the formation of the thermodynamically more stable E-isomer.

The synthesis of related 1,4-enedione structures, such as (E/Z)-2-(4-Methyl-benzoyl)-4-oxo-4-p-tolyl-but-2-enoic acid ethyl ester, has also been investigated. In an I₂/Cu(OAc)₂-mediated self-dimerization of 3-oxo-3-p-tolyl-propionic acid ethyl ester, a mixture of E and Z isomers was produced, with the E-isomer being the major component. rsc.org The ratio of E to Z isomers was determined to be 84:16, indicating a significant, though not complete, preference for the E configuration under these specific oxidative conditions. rsc.org

The inherent stability of the E-isomer, where the larger substituents on the double bond are positioned on opposite sides, minimizing steric hindrance, is a key driving force for the observed stereoselectivity. Reaction conditions, such as the use of specific catalysts and solvents, can further influence the transition state geometry to favor one isomer over the other. For instance, in the microwave-assisted aldol condensation, the reaction conditions are optimized to facilitate the elimination of water in a manner that leads directly to the more stable E-alkene. nih.gov

Optimization of Reaction Conditions and Yield Enhancement for 4-Oxo-4-(p-Tolyl)but-2-enoic Acid

The optimization of reaction conditions is crucial for maximizing the yield and purity of 4-oxo-4-(p-tolyl)but-2-enoic acid. Research has focused on variables such as catalysts, solvents, temperature, and reaction time, particularly in the context of aldol condensation and related reactions.

In the microwave-assisted synthesis of (E)-4-oxo-4-(p-tolyl)but-2-enoic acid from 4'-methylacetophenone and glyoxylic acid, different catalytic systems were evaluated to determine the most effective conditions. nih.gov It was discovered that the optimal catalyst depends on the electronic nature of the ketone substrate. For aryl ketones like 4'-methylacetophenone, which possess an aromatic ring, tosic acid (TsOH) was identified as the superior catalyst. nih.gov In contrast, for aliphatic ketones, a combination of pyrrolidine and acetic acid proved more effective. nih.gov

Under the optimized conditions for aryl ketones (General procedure A), using tosic acid as the catalyst in a microwave reactor, (E)-4-oxo-4-(p-tolyl)but-2-enoic acid was obtained in a 66% yield. nih.gov This method offers a significant improvement over traditional heating methods, often leading to shorter reaction times and higher yields. rsc.org

The scalability of these optimized procedures has also been demonstrated. For instance, scaling up the synthesis of a related compound, (E)-4-(4-cyanophenyl)-4-oxobut-2-enoic acid, using the tosic acid-promoted reaction from a 0.69 mmol scale to a 6.9 mmol scale resulted in no change in the reaction yield. nih.govrsc.org Similarly, a scale-up of another reaction using the pyrrolidine-acetic acid system showed an increase in yield from 38% to 52%. nih.govrsc.org This indicates that the optimized conditions are robust and applicable to larger-scale production.

Further optimization studies on related compounds have explored the impact of catalyst loading and temperature. For the synthesis of (E/Z)-2-(4-Methyl-benzoyl)-4-oxo-4-p-tolyl-but-2-enoic acid ethyl ester, a screening of conditions revealed that using 0.5 equivalents of iodine (I₂) and 0.2 equivalents of copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O) in dimethyl sulfoxide (B87167) (DMSO) at 80°C provided the optimal yield of 80%. rsc.org Deviations from this temperature, either higher or lower, led to a decrease in yield. rsc.org

The following table summarizes the optimized conditions for the synthesis of 4-oxo-4-(p-tolyl)but-2-enoic acid and a related derivative, highlighting the key parameters that influence the reaction outcome.

| Compound | Reactants | Catalyst/Reagents | Solvent | Conditions | Yield | Stereoselectivity (E:Z) | Reference |

| (E)-4-Oxo-4-(p-tolyl)but-2-enoic acid | 4'-Methylacetophenone, Glyoxylic acid | Tosic acid | Dioxane | Microwave, 160°C, 1h | 66% | E only | nih.gov |

| (E/Z)-2-(4-Methyl-benzoyl)-4-oxo-4-p-tolyl-but-2-enoic acid ethyl ester | 3-Oxo-3-p-tolyl-propionic acid ethyl ester | I₂ (0.5 equiv), Cu(OAc)₂·H₂O (0.2 equiv) | DMSO | 80°C, 6h | 80% | 84:16 | rsc.org |

These findings underscore the importance of methodical optimization of reaction parameters to achieve high yields and control stereoselectivity in the synthesis of 4-oxo-4-(p-tolyl)but-2-enoic acid and its derivatives.

Chemical Reactivity and Mechanistic Investigations of 4 Oxo 4 P Tolyl but 2 Enoic Acid

Electrophilic and Nucleophilic Addition Reactions of the α,β-Unsaturated System

The reactivity of the α,β-unsaturated system in 4-oxo-4-(p-tolyl)but-2-enoic acid is predominantly characterized by nucleophilic addition reactions, specifically conjugate or Michael additions. The double bond is electron-deficient due to the resonance-withdrawing effects of the adjacent carbonyl and carboxyl groups. This polarization makes the β-carbon (C3) electrophilic and thus a prime target for attack by nucleophiles.

Common nucleophiles that readily add to this system include amines, thiols, and carbanions. The addition of amines, known as the aza-Michael addition, is a widely employed strategy. For instance, various 4-aryl-4-oxobut-2-enoic acids, close analogs of the title compound, readily react with amines like piperidine (B6355638) and benzylamine (B48309) to exclusively yield the β-adducts. researchgate.net Studies on related 4-hetereoaryl-4-oxobut-2-enoic acids have also explored conjugate additions with both racemic and chiral amines. tubitak.gov.trnih.gov This reactivity is fundamental to the synthesis of more complex structures, including precursors for the ACE inhibitor benazepril, which involves an asymmetric aza-Michael addition to a related butenoic acid ester. researchgate.net

Carbon nucleophiles, such as those derived from active methylene (B1212753) compounds like cyclohexanone, also participate in Michael additions with related β-aroylacrylic acids, leading to the formation of new carbon-carbon bonds at the β-position. researchgate.net The reactivity of the α,β-unsaturated system is a cornerstone of its utility in organic synthesis, providing a reliable method for introducing a variety of substituents and building complex molecular frameworks. nih.gov

While electrophilic addition to the double bond is theoretically possible, it is not a characteristic reaction for this class of compounds. The electron-poor nature of the alkene makes it a poor substrate for attack by electrophiles. Instead, the reactivity is overwhelmingly dominated by the addition of nucleophiles to the electrophilic β-carbon.

Intramolecular Cyclization Reactions and Ring-Closure Processes

The strategic placement of multiple functional groups within the 4-oxo-4-(p-tolyl)but-2-enoic acid scaffold facilitates a variety of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic ring systems. These ring-closure processes are often key steps in the synthesis of biologically active molecules.

A prominent example is the cyclization of derivatives formed from the initial butenoic acid. For instance, when derivatives of 4-(het)aryl-4-oxo-2-thienylaminobut-2-enoic acids are treated with reagents like propionic anhydride (B1165640), they undergo intramolecular cyclization to yield furan-2(3H)-one structures. libretexts.org Specifically, research has shown that substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids cyclize in the presence of propionic anhydride to form the corresponding N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. iitd.ac.in

The butenoic acid itself and its adducts can serve as precursors for other important heterocycles. The reaction of β-aroylacrylic acids with hydrazine (B178648) derivatives is a classic method for synthesizing pyridazinones. researchgate.netresearchgate.net For example, the adduct formed from the Michael addition of indole (B1671886) to 4-anthracen-9-yl-4-oxo-but-2-enoic acid can be cyclized with hydrazine hydrate (B1144303) to yield the corresponding dihydropyridazinone derivative. researchgate.net

These intramolecular cyclizations highlight the compound's role as a versatile intermediate. The specific heterocyclic system formed depends on the nature of the substituents introduced onto the butenoic acid backbone and the cyclizing agent employed. This versatility allows for the targeted synthesis of a wide range of ring systems from a common precursor. orientjchem.orgwikipedia.orgresearchgate.net

Derivatization Pathways and Functional Group Transformations

The presence of a carboxylic acid and a ketone group allows for a multitude of functional group transformations, enabling the synthesis of a broad spectrum of derivatives from 4-oxo-4-(p-tolyl)but-2-enoic acid.

Formation of Amides and Esters from 4-Oxo-4-(p-Tolyl)but-2-enoic Acid

The carboxylic acid moiety of 4-oxo-4-(p-tolyl)but-2-enoic acid is readily converted into esters and amides through standard condensation reactions.

Esterification can be achieved by reacting the acid with an alcohol under acidic catalysis. For example, the methyl ester, (E)-methyl 4-oxo-4-(p-tolyl)but-2-enoate, can be synthesized via this route. rsc.org Similarly, ethyl esters of related 4-oxo-4-p-tolylbutanoic acids have been prepared by refluxing the corresponding acid in ethanol (B145695) with p-toluenesulfonic acid as a catalyst. utexas.edu

Amide formation is equally straightforward. The reaction of the carboxylic acid with an amine, often activated by a coupling agent, yields the corresponding amide. Research on related (Z)-4-oxo-4-(arylamino)but-2-enoic acids demonstrates the synthesis of a variety of amide derivatives by reacting maleic anhydride with different anilines. nih.gov A multicomponent Ugi reaction involving (E)‐4-oxo-4-(p-tolyl)but-2-enoic acid, an aldehyde, an amine, and an isocyanide has been used to generate complex N-acyl amino acid amides in a single step.

The following table summarizes representative derivatization reactions of the carboxylic acid group:

| Derivative Type | Reactant(s) | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Ester | Methanol | Acid catalyst (e.g., H₂SO₄) | (E)-Methyl 4-oxo-4-(p-tolyl)but-2-enoate | rsc.org |

| Ester | Ethanol | p-Toluenesulfonic acid, reflux | Ethyl 4-oxo-4-p-tolylbutanoate derivative | utexas.edu |

| Amide | p-Toluidine (B81030) (from maleic anhydride) | Reaction with maleic anhydride | (2Z)-4-(p-Tolylamino)-4-oxobut-2-enoic acid | nih.gov |

| Amide (Ugi Reaction) | Cyclopropylamine, tert-butyl isocyanide, 4-formylbenzenesulfonamide (B129042) derivative | Methanol, room temperature | (E)-N-(2-(tert-butylamino)-2-oxo-1-(4-sulfamoylphenyl)ethyl)-N-cyclopropyl-4-oxo-4-(p-tolyl)but-2-enamide |

Transformations into Diverse Heterocyclic Systems

4-Oxo-4-(p-tolyl)but-2-enoic acid is a highly valuable precursor for synthesizing a wide variety of heterocyclic compounds. Its reactive sites allow for condensation and cyclization reactions with various binucleophilic reagents.

One of the most common transformations is the reaction with hydrazine and its derivatives to form pyridazinones , a class of compounds with significant pharmacological interest. researchgate.netresearchgate.net The reaction typically proceeds by initial condensation at the keto group followed by cyclization.

The compound also serves as a starting material for thiophene (B33073) derivatives . For example, reaction with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylate yields 4-(4-methylphenyl)-4-oxo-2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzol[b]thiophen-2-yl)amino)but-2-ene acid. This product itself is a complex thiophene derivative used in the study of organic dyes.

Furthermore, derivatives of the title compound can be used to synthesize quinoxalines . The reaction of (E/Z)-2-(4-Methyl-benzoyl)-4-oxo-4-p-tolyl-but-2-enoic acid ethyl ester with 1,2-diaminobenzene, mediated by iodine, furnishes 2-p-tolyl-quinoxaline. nih.gov Other heterocycles, such as imidazoles and thiazoles, have also been synthesized from closely related β-aroylacrylic acids. researchgate.net

The following table provides examples of heterocyclic systems synthesized from 4-oxo-4-(p-tolyl)but-2-enoic acid or its immediate derivatives:

| Heterocyclic System | Key Reagent(s) | Reaction Type | Product Example | Reference |

|---|---|---|---|---|

| Pyridazinone | Hydrazine hydrate | Condensation/Cyclization | 6-(p-Tolyl)-4,5-dihydropyridazin-3(2H)-one | researchgate.net |

| Thiophene | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylate | Condensation | 4-(4-methylphenyl)-4-oxo-2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzol[b]thiophen-2-yl)amino)but-2-ene acid | |

| Quinoxaline | 1,2-Diaminobenzene, I₂ | Nucleophilic addition/Cyclization/C-C cleavage | 2-p-Tolyl-quinoxaline (from an ester derivative) | nih.gov |

| Furanone | Propionic anhydride (on an amino-derivative) | Intramolecular Cyclization | 2-((2-oxo-5-(p-tolyl)furan-3(2H)-ylidene)amino) derivative | libretexts.org |

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies

The mechanisms of reactions involving 4-oxo-4-(p-tolyl)but-2-enoic acid and its analogs have been investigated using kinetic and spectroscopic methods to understand the factors governing their reactivity.

Kinetic studies on the aza-Michael addition of amines to (E)-4-aryl-4-oxo-2-butenoic acid phenylamides (analogs of the title compound) have been performed by monitoring the reaction progress with UV/Vis spectroscopy. researchgate.net These studies revealed that the reaction follows second-order kinetics. The influence of substituents on the aroyl phenyl ring was quantified using the Hammett equation, which relates reaction rates to substituent electronic effects. researchgate.netiitd.ac.in A good correlation was found between the second-order rate constants and the Hammett substituent constants (σ), with electron-withdrawing substituents on the aryl ring increasing the rate of nucleophilic addition. researchgate.net This is consistent with a mechanism where the rate-determining step is the nucleophilic attack on the β-carbon, a step that is accelerated by increased electrophilicity of the Michael acceptor.

Spectroscopic methods, such as 2D NMR, have been crucial in confirming the regioselectivity of these addition reactions, proving that nucleophiles like piperidine and benzylamine exclusively add to the β-position relative to the aroyl keto group. researchgate.net In other studies, ¹H-NMR has been used to investigate the equilibrium between tautomeric forms of related 4-aryl-2,4-dioxobutanoic acids in solution and to confirm the structure of cyclization products. tubitak.gov.trresearchgate.net

While detailed kinetic analyses specifically for 4-oxo-4-(p-tolyl)but-2-enoic acid are not extensively reported, the studies on closely related systems provide a strong framework for understanding its reaction mechanisms. The combination of kinetic data (Hammett plots) and spectroscopic analysis of reactants, intermediates, and products confirms that its reactivity is governed by the principles of nucleophilic conjugate addition, with reaction rates and pathways being highly sensitive to the electronic properties of its substituents. researchgate.netorientjchem.org

Derivatives and Analogs of 4 Oxo 4 P Tolyl but 2 Enoic Acid: Design and Synthesis

Structural Modifications on the p-Tolyl Moiety and Aromatic Substitutions

The p-tolyl group of 4-(p-tolyl)but-2-enoic acid offers a prime site for structural modifications to modulate the electronic and steric properties of the molecule. A variety of substituents can be introduced onto the aromatic ring to influence its reactivity and potential biological activity. These modifications can be broadly categorized into the introduction of electron-donating and electron-withdrawing groups.

Electron-Withdrawing Groups: Conversely, the introduction of electron-withdrawing groups, such as nitro, cyano, or halo (e.g., chloro, bromo) groups, decreases the electron density of the aromatic ring. This can alter the molecule's electronic profile and provide handles for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

The synthesis of these substituted analogs can be achieved through various well-established synthetic methodologies. For instance, Friedel-Crafts acylation of a substituted toluene (B28343) with maleic anhydride (B1165640) can be a direct route to the corresponding 4-oxo-4-(substituted-phenyl)but-2-enoic acid, which can then be reduced to the target compound. Alternatively, Suzuki or Sonogashira cross-coupling reactions on a halogenated precursor can be employed to introduce a wide array of substituents.

Illustrative Table of Potential Aromatic Substitutions:

| Substituent (R) | Electronic Effect | Potential Synthetic Route |

| -OCH₃ | Electron-Donating | Friedel-Crafts acylation of 4-methoxytoluene |

| -NO₂ | Electron-Withdrawing | Nitration of a suitable precursor |

| -Cl | Electron-Withdrawing | Halogenation of the aromatic ring |

| -CN | Electron-Withdrawing | Sandmeyer reaction from an amino precursor |

Variations on the But-2-enoic Acid Backbone and its Olefinic Configuration

The but-2-enoic acid backbone is another key region for structural diversification. Modifications to this part of the molecule can significantly impact its geometry, reactivity, and interaction with biological targets.

Backbone Modifications: The but-2-enoic acid backbone can be further modified by introducing substituents at various positions. For example, alkyl or aryl groups can be introduced at the α- or β-positions to the carboxylic acid. These modifications can be achieved through various synthetic strategies, including aldol (B89426) condensations with substituted aldehydes or ketones, or through conjugate addition reactions.

Synthesis of Polyfunctionalized Derivatives for Advanced Applications

The synthesis of polyfunctionalized derivatives of this compound involves the introduction of multiple functional groups onto the core scaffold. This approach is often employed to create molecules with tailored properties for specific applications, such as in materials science or medicinal chemistry.

For instance, the introduction of a hydroxyl group on the aromatic ring, in addition to other substituents, could lead to compounds with antioxidant properties. Similarly, the incorporation of a heterocyclic moiety could impart specific biological activities. The synthesis of such complex molecules often requires multi-step reaction sequences, carefully planned to ensure compatibility of the various functional groups.

A common strategy involves the use of orthogonal protecting groups to selectively mask and deprotect different reactive sites on the molecule, allowing for sequential and controlled functionalization.

Regioselective and Stereoselective Synthesis of Complex Analogs

The synthesis of complex analogs of this compound often presents significant challenges in terms of regioselectivity and stereoselectivity.

Regioselectivity: This refers to the control of the position at which a chemical reaction occurs. For example, in the electrophilic substitution of the p-tolyl ring, the directing effects of the existing methyl group and the but-2-enoic acid side chain will influence the position of the incoming substituent. Careful choice of reaction conditions and reagents is necessary to achieve the desired regioselectivity.

Stereoselectivity: This refers to the control of the spatial arrangement of atoms in a molecule. As discussed earlier, controlling the geometry of the double bond (E/Z isomerism) is a key aspect of stereoselectivity in the synthesis of these compounds. Furthermore, if chiral centers are introduced into the molecule, enantioselective or diastereoselective synthetic methods are required to obtain the desired stereoisomer. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of starting materials.

Advanced Spectroscopic and Structural Elucidation of 4 Oxo 4 P Tolyl but 2 Enoic Acid and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. researchgate.net For 4-oxo-4-(p-tolyl)but-2-enoic acid and its derivatives, ¹H and ¹³C NMR are essential for confirming the carbon skeleton, assigning stereochemistry, and investigating dynamic processes like tautomerism. mdpi.comresearchgate.net

Stereochemical Assignment: The geometry of the carbon-carbon double bond (C2=C3) can be assigned as either E (trans) or Z (cis). This is determined primarily from the ¹H NMR spectrum by measuring the coupling constant (J-value) between the two vinylic protons (H2 and H3). A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans arrangement, while a smaller J-value (7-12 Hz) indicates a cis configuration. rsc.org For instance, in a study of related substituted 4-oxo-crotonic acid derivatives, the trans isomer exhibited a JHH of 15.6 Hz, confirming its stereochemistry. rsc.org

Tautomeric Analysis: The molecule 4-oxo-4-(p-tolyl)but-2-enoic acid is a γ-keto acid, which can exist in equilibrium with its enol tautomers in solution. mdpi.comresearchgate.net NMR spectroscopy can detect the presence of these different forms, which are in slow or fast exchange on the NMR timescale. unifr.chfu-berlin.de In cases of slow exchange, distinct sets of resonances appear for each tautomer. For related aryldiketo acids, NMR spectra have confirmed the co-existence of diketo and enolic forms in solution. google.com The chemical shifts of the carbons involved, particularly the carbonyl and vinylic carbons, are sensitive to this equilibrium. organicchemistrydata.org For example, the enolic hydroxyl proton gives a characteristic signal, and the C4 carbon would shift significantly upfield from a ketone (~190-200 ppm) to an enol ether (~150-160 ppm).

Below is a table of representative NMR data compiled from studies on closely related structures. rsc.orgrsc.orgioffe.rucdnsciencepub.com

Table 1: Representative ¹H and ¹³C NMR Data for 4-Oxo-4-(p-tolyl)but-2-enoic Acid Derivatives

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ar-CH ₃ | ~ 2.4 | ~ 21.5 |

| C H₃ | ~ 144.5 | |

| C 2-H (trans) | 6.7 - 7.2 | 130 - 135 |

| C 3-H (trans) | 7.6 - 7.9 | 140 - 145 |

| Ar-C H | 7.3 - 7.4 (d) and 7.9 - 8.1 (d) | 129 - 130 |

| Ar-C (ipso, C-CH₃) | - | ~ 135 |

| Ar-C (ipso, C-C=O) | - | ~ 132 |

| C OOH | ~ 12-13 (broad s) | ~ 167 |

| C =O (Ketone) | - | ~ 189 |

Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure. Data compiled from related compounds. rsc.orgorganicchemistrydata.orgioffe.ru

Vibrational Spectroscopy (FTIR, Raman) for Detailed Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. mdpi.com These two methods are complementary and provide a detailed fingerprint of the compound. For 4-oxo-4-(p-tolyl)but-2-enoic acid, FTIR and Raman spectra would confirm the presence of its key structural motifs. nih.gov

The most prominent signals would arise from the stretching vibrations of the various C=O and C=C bonds. The α,β-unsaturation, being a conjugated system, lowers the vibrational frequency of the ketone's C=O group compared to a simple aliphatic ketone. libretexts.orgtjpr.org The carboxylic acid functional group is readily identified by its very broad O-H stretching band and its C=O stretch. spcmc.ac.in

Table 2: Key Vibrational Frequencies for 4-Oxo-4-(p-tolyl)but-2-enoic Acid

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Aromatic/Vinylic | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic (Methyl) | C-H stretch | 2850 - 2970 | Medium |

| Carboxylic Acid | C=O stretch | ~ 1710 | Strong |

| Ketone (Conjugated) | C=O stretch | ~ 1670 | Strong |

| Alkene | C=C stretch | ~ 1620 | Medium-Weak |

| Aromatic Ring | C=C stretch | ~ 1600, 1500 | Medium |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |

Data based on spectra of the title compound and related structures. ioffe.runih.govtjpr.orgspcmc.ac.in

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. rsc.org For 4-oxo-4-(p-tolyl)but-2-enoic acid (C₁₁H₁₀O₃, Molecular Weight: 190.19 g/mol ), the mass spectrum would show a molecular ion peak (M⁺˙) at m/z 190.

The fragmentation pattern provides valuable structural clues, as the molecular ion breaks apart in predictable ways based on the stability of the resulting fragments. libretexts.orgmiamioh.edu For this molecule, cleavage adjacent to the carbonyl groups is expected. A particularly favorable fragmentation would be the alpha-cleavage to form the highly stable p-tolylacylium ion.

Table 3: Predicted Mass Spectrometry Fragmentation for 4-Oxo-4-(p-tolyl)but-2-enoic Acid

| m/z Value | Proposed Fragment Ion | Fragment Lost |

|---|---|---|

| 190 | [C₁₁H₁₀O₃]⁺˙ (Molecular Ion) | - |

| 173 | [M - OH]⁺ | •OH |

| 145 | [M - COOH]⁺ | •COOH |

| 119 | [CH₃C₆H₄CO]⁺ (p-tolylacylium ion) | •CH=CHCOOH |

| 91 | [C₇H₇]⁺ (Tolyl cation) | •COC₂H₂COOH |

Fragmentation patterns are predicted based on general principles of mass spectrometry. tjpr.orglibretexts.org

Electronic Absorption and Emission Spectroscopy for Investigation of Optical Properties in Solution and Solid State

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence (photoluminescence) emission, investigates the electronic transitions within a molecule. ioffe.ru The chromophore in 4-oxo-4-(p-tolyl)but-2-enoic acid is the extended conjugated system comprising the p-tolyl group, the enone moiety, and the carboxylic acid. This conjugation allows for π → π* and n → π* electronic transitions upon absorption of UV or visible light. davuniversity.orgfiveable.meshivajichk.ac.inlibretexts.org

Studies on derivatives of this compound have shown that they can be highly luminescent, making them of interest for materials science. urfu.ru The absorption (λ_max) and emission wavelengths are sensitive to the molecular environment, including the solvent and whether the sample is in solution or the solid state. researchgate.net For example, a study on a derivative, (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid, demonstrated highly stable photoluminescence. researchgate.neturfu.ru The photoluminescent behavior of a crystal of this derivative was verified over a 10-year period, showing that while aging caused a red shift in the absorption spectrum, the photoluminescence peak positions remained stable. urfu.ru

Table 4: Representative Optical Properties for Derivatives of 4-Oxo-4-(p-tolyl)but-2-enoic Acid

| Technique | Parameter | Observation |

|---|---|---|

| UV-Vis Absorption | λ_max | Absorption in the UV-A range (~350-400 nm) is typical for the extended conjugated system. |

| Photoluminescence | Emission λ_max | Derivatives can show strong emission in the visible spectrum, sensitive to molecular packing and environment. |

| Quantum Yield | Φ_F | Can be measured to quantify the efficiency of the fluorescence process. |

Data based on studies of luminescent derivatives. ioffe.ruurfu.ruresearchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

For cinnamic acids, a primary structural feature in the crystal is the formation of strong hydrogen-bonded dimers between the carboxylic acid groups. core.ac.uk These dimers are then interconnected by other weaker interactions, such as C-H···O bonds, to build the larger crystal lattice. core.ac.uk The analysis of co-crystals of 4-methylcinnamic acid (a related structure) reveals consistent hydrogen-bonding motifs. nih.gov X-ray studies would confirm the planarity of the phenyl ring and the conjugated enoic acid system, which are typically found to be nearly coplanar to maximize π-orbital overlap. core.ac.uk

Table 5: Expected Crystallographic Data and Structural Features

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Key Intermolecular Interaction | Carboxylic acid dimer formation via O-H···O hydrogen bonds. |

| Molecular Conformation | Near-planar arrangement of the p-tolyl ring and the conjugated butenoic acid chain. |

Parameters are based on general findings for cinnamic acid and its derivatives. core.ac.uknih.gov

Computational and Theoretical Investigations of 4 Oxo 4 P Tolyl but 2 Enoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry, Stability, and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the ground-state electronic structure and optimized geometry of molecules. dergipark.org.trarastirmax.com For 4-oxo-4-(p-tolyl)but-2-enoic acid, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311+G(2d,p), are employed to predict its most stable three-dimensional conformation. arastirmax.comresearchgate.net

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table presents typical data obtained from DFT calculations for a similar unsaturated carboxylic acid, (E)-pent-2-enoic acid, to illustrate the outputs of such an analysis.

| Parameter | Bond/Angle | Calculated Value (Dimer) | Experimental Value |

| Bond Length | C=O | 1.234 Å | 1.2337(14) Å |

| C-O | 1.321 Å | 1.3223(13) Å | |

| O-H | 1.004 Å | 0.95(2) Å | |

| H···O (H-Bond) | 1.641 Å | 1.69(2) Å | |

| Bond Angle | C-C=O | 121.5° | Not Provided |

| C-C-O | 114.8° | Not Provided | |

| O-H···O (H-Bond) | 178.8° | 173.3(19)° | |

| Source: Data adapted from a study on (E)-pent-2-enoic acid. arastirmax.com |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comfluorochem.co.uk The HOMO, being the highest-energy orbital with electrons, acts as an electron donor, while the LUMO, the lowest-energy empty orbital, acts as an electron acceptor. numberanalytics.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.trnumberanalytics.com For 4-oxo-4-(p-tolyl)but-2-enoic acid, theoretical calculations can determine the energies of these orbitals. amazonaws.comresearchgate.net These values are crucial for understanding its electronic properties and predicting its behavior in various chemical transformations. nih.gov For example, a study on related Pechmann dyes, which used (E)-4-oxo-4-(p-tolyl)but-2-enoic acid as a synthetic precursor, involved analysis of HOMO and LUMO levels to understand electronic interactions. amazonaws.com

Table 2: Representative FMO Energies and Properties This table provides examples of FMO data from computational studies on related organic acids to illustrate the concept.

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Significance |

| Acrylic Acid | Not specified | Not specified | 5.545 | High stability, low reactivity dergipark.org.tr |

| Urea Barbituric Acid Crystal | Not specified | Not specified | 5.21 | Good stability researchgate.net |

| Thiophene (B33073) Derivatives | Not specified | Not specified | 2.34 - 2.70 | Higher reactivity colab.ws |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net This map provides a guide to the molecule's reactive sites. Different colors represent different potential values: red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netmdpi-res.com

For 4-oxo-4-(p-tolyl)but-2-enoic acid, an MEP map would reveal electron-rich zones around the oxygen atoms of the carbonyl (C=O) and carboxylic acid (COOH) groups, identifying them as likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the acidic hydrogen of the carboxyl group would appear as an electron-deficient, blue region, confirming its susceptibility to deprotonation by a base. Such maps are invaluable for predicting intermolecular interactions and the initial steps of chemical reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide a static picture of the molecule in its lowest energy state, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.govmpg.de MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions in different environments (e.g., in a solvent or in a crystal lattice). mpg.de

For 4-oxo-4-(p-tolyl)but-2-enoic acid, MD simulations can reveal:

Conformational Flexibility: The simulation can track the rotation around single bonds, such as the bond connecting the p-tolyl ring to the butenone chain, and the flexibility of the acid chain itself.

Intermolecular Interactions: In a simulated condensed phase, MD can model how molecules of 4-oxo-4-(p-tolyl)but-2-enoic acid interact with each other. A key interaction would be the formation of hydrogen-bonded dimers between the carboxylic acid groups, a common feature for carboxylic acids. arastirmax.com

Solvent Effects: By including solvent molecules in the simulation box, one can study how the solvent influences the conformation and interactions of the solute molecule.

Analyzing the trajectories from an MD simulation, for example by calculating the Root Mean Square Deviation (RMSD), helps to understand the stability of different conformations. nih.gov

Reaction Pathway Modeling and Transition State Analysis of Key Chemical Transformations

Computational chemistry can model the entire pathway of a chemical reaction, providing critical information about its mechanism and energetics. masterorganicchemistry.com A key synthesis route for β-keto esters and related compounds is the Claisen condensation. masterorganicchemistry.comlibretexts.org The synthesis of ethyl 2,4-dioxo-4-(p-tolyl)butanoate, a close analog, involves a crossed Claisen condensation between 4-methylacetophenone and diethyl oxalate (B1200264). libretexts.org

Reaction pathway modeling for such a transformation would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (e.g., the enolate of 4-methylacetophenone and diethyl oxalate) and the final product. libretexts.org

Transition State Search: Identifying the highest energy point along the reaction coordinate, known as the transition state. mdpi-res.com For the Claisen condensation, a key transition state occurs during the formation of the tetrahedral intermediate when the enolate attacks the ester carbonyl. libretexts.org

Energy Profile Calculation: Mapping the energy changes along the reaction path to determine the activation energies (the energy barrier from reactant to transition state).

This analysis provides a quantitative understanding of the reaction's feasibility and rate, helping to optimize reaction conditions. mdpi-res.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs (Non-Clinical Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with a specific activity. acs.org By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules. researchgate.netwiley.com For a class of compounds like aryldiketo acids, to which 4-oxo-4-(p-tolyl)but-2-enoic acid belongs, QSAR can be used to design analogs with enhanced properties (e.g., catalytic or material properties), focusing on a non-clinical context. acs.org

A QSAR study involves calculating a set of numerical values, or molecular descriptors, for each molecule in a series. nih.govwiley.com These descriptors quantify various aspects of the molecule's physicochemical properties. The model then identifies which descriptors are most correlated with the observed activity.

Table 3: Potential Molecular Descriptors for QSAR Modeling of 4-Oxo-4-(p-tolyl)but-2-enoic Acid Analogs

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | HOMO/LUMO energies, Dipole Moment | Electron-donating/accepting ability, polarity colab.ws |

| Topological | Molecular Connectivity Indices | Size, shape, and degree of branching |

| Steric/3D | Molecular Volume, Surface Area | Overall size and shape of the molecule acs.org |

| Thermodynamic | LogP (Partition Coefficient) | Hydrophobicity/hydrophilicity of the molecule chemscene.com |

| Source: Adapted from principles of QSAR and molecular descriptor analysis. colab.wsacs.orgwiley.comchemscene.com |

By understanding which properties are key to a desired function, researchers can rationally design new analogs of 4-oxo-4-(p-tolyl)but-2-enoic acid with tailored characteristics.

Applications in Materials Science and Organic Electronics

Development of Luminescent Molecular Crystals Derived from 4-Oxo-4-(p-Tolyl)but-2-enoic Acid

A significant area of research has been the synthesis of highly luminescent and stable molecular crystals using derivatives of 4-oxo-4-(p-tolyl)but-2-enoic acid as core building blocks. researchgate.neturfu.ruevitachem.comgrafiati.com One notable example is the compound (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid, which has been successfully synthesized and crystallized. researchgate.netgrafiati.comurfu.ruresearchgate.netresearchgate.net This organic compound has been utilized to create organic molecular crystals, both as single microcrystals and as large-scale thin films, that demonstrate highly efficient and stable photoluminescence under ambient conditions. urfu.ru These materials are considered cornerstones of modern organic electronics and luminescent technologies, with potential applications as active components in displays and lasers. urfu.ru The synthesis of these complex derivatives often involves a one-step or sequential multistep method, reacting substituted 2-hydroxy-4-oxobut-2-enoic acids, such as (Z)-2-hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid, with aminothiophene carboxylates. urfu.rugrafiati.comioffe.ru

Molecular crystals derived from (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid exhibit remarkable photoluminescent (PL) stability. researchgate.netevitachem.com The PL behavior of these crystals has been verified to be highly stable under ambient conditions over a period of 10 years. researchgate.neturfu.rugrafiati.com Studies conducted a decade apart on the same crystals revealed that while the PL intensity decreased by 30%, the shape of the PL spectrum and the positions of the emission peaks remained unchanged. urfu.ruresearchgate.net This long-term stability highlights the robustness of these materials for practical applications. urfu.ru

Further investigation into the aging process of these crystals revealed a 30 nm red shift in the absorption spectrum over 10 years, a phenomenon attributed to an enhanced self-absorption effect. urfu.ru Despite this shift in absorption, the consistent emission profile underscores the material's structural integrity. urfu.ruresearchgate.net An analysis of the photoluminescence signal versus the pumping wavelength (from 400 to 500 nm) showed that the aged crystal had an increased efficiency when excited with green light. urfu.ru While specific quantum yield figures for this exact compound are not detailed in the provided research, related organic emitters used in organic light-emitting diodes (OLEDs) have achieved high photoluminescence quantum yields (PLQY), with one study reporting a PLQY of 66% in a 20 wt% doped film. researchgate.net

Table 1: Optical Properties of Aged Luminescent Molecular Crystals

| Property | Observation After 10 Years | Potential Explanation | Citation |

|---|---|---|---|

| Photoluminescence (PL) Peaks | No change in peak position | Structural rigidity and stable molecular packing | urfu.ru |

| PL Intensity | 30% decrease | Enhanced self-absorption effect | urfu.ru |

| Absorption Spectrum | 30 nm red shift | Aging of the crystal | urfu.ru |

| Excitation Efficiency | Increased with green light pumping | Changes in absorption characteristics | urfu.ru |

The exceptional stability of the photoluminescence in these molecular crystals is closely linked to their structural characteristics. The nature of luminescence in such organic crystals is determined by the intrinsic electronic transitions of the individual molecules and the way these molecules are packed in the crystal lattice, which is maintained by weak intermolecular interactions. urfu.ru The structural rigidity of the crystals based on (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid is credited with providing the stable PL signal over at least 10 years of use at ambient conditions. urfu.ru This robust structure minimizes non-radiative decay pathways and protects against photoinduced degradation of chemical bonds, which can otherwise diminish luminescence over time. researchgate.net The relationship between molecular conformation and aggregation state is a critical factor in determining the optical properties of organic materials. researchgate.net For instance, changes in molecular planarity upon self-assembly can significantly impact emission characteristics. acs.org

Potential as Building Blocks for Organic Optoelectronic Devices and Advanced Functional Materials

Derivatives of 4-(p-Tolyl)but-2-enoic acid, and specifically 4-oxo-4-(p-tolyl)but-2-enoic acid, are recognized as valuable building blocks for creating advanced functional materials. researchgate.netevitachem.comevitachem.comsmolecule.comrsc.org Their utility in synthesizing highly stable luminescent molecular crystals demonstrates their potential for use in organic optoelectronics. urfu.ru These organic crystals are fundamental to developing next-generation technologies such as displays and lasers, which could benefit from lower energy consumption and recyclability. urfu.ru The ability to form these crystals as both single microcrystals and large-scale thin films further enhances their applicability in various device architectures. urfu.ru The development of transparent organic inks based on related derivatives for inkjet printing of large-scale, high-resolution invisible images showcases a direct application in optical encryption and data protection. acs.org The demonstrated long-term stability and efficient photoluminescence make these materials promising candidates for extended-life optical and optoelectronic applications under normal operating conditions. urfu.ru

Chemical Tuning and Engineering of Optical Properties through Structural Modification

A key advantage of using butenoic acid derivatives as a platform for functional materials is the ability to chemically tune their optical properties through structural modification. ioffe.ruevitachem.com The synthesis process allows for the introduction of different structural fragments, which can have a significant effect on the optical characteristics of the final materials. ioffe.ru By making targeted changes to the molecular structure, researchers can engineer the material's absorption and emission spectra. ioffe.ru For example, the photoluminescence spectra of materials based on Gewald's 2-aminothiophene derivatives, which are synthesized from butenoic acid precursors, have been tuned to produce emissions ranging from 584 nm to 625 nm. acs.org This tunability is crucial for applications that require specific colors, such as in multi-color displays or for creating sophisticated optical encryption systems where different inks possess distinct photoluminescence spectra. acs.org This rational design approach, modifying the chemical structure to achieve desired optical performance, paves the way for the creation of a wide array of new materials for photonics and optoelectronics. ioffe.ru

Investigation of Biochemical Interactions and Molecular Mechanisms Non Clinical Focus

Interaction with Enzyme Systems and Inhibition Mechanisms (e.g., Carbonic Anhydrase)

The structural framework of 4-(p-Tolyl)but-2-enoic acid, particularly its derivatives, has been explored for its role in enzyme inhibition. Research has demonstrated that combining an inhibitory motif for carbonic anhydrase (CA) with one for thioredoxin reductase (TrxR) can lead to compounds with significant cytotoxic effects. nih.gov In the synthesis of such dual-inhibitor molecules, (E)-4-oxo-4-(p-tolyl)but-2-enoic acid serves as a key building block. nih.govresearchgate.net

The mechanism for TrxR inhibition is attributed to the α,β-unsaturated carbonyl system within the molecule, which acts as a Michael acceptor. nih.gov This feature allows for covalent bonding with nucleophilic residues, such as cysteine, in the active site of enzymes like TrxR. This targeted interaction is a crucial defense mechanism against oxidative stress in tumor cells. researchgate.net

While direct inhibition of carbonic anhydrase by this compound itself is not extensively detailed, related structures and derivatives are subjects of CA inhibition studies. nih.gov Carboxylic acids represent a class of compounds that can inhibit metalloenzymes like CA through various mechanisms, including direct coordination to the catalytic zinc ion. mdpi.com Furthermore, tetrahydropyrimidine (B8763341) thiones incorporating a p-tolyl group have shown potent, picomolar inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II). tandfonline.com This suggests that the p-tolyl moiety can be a component of highly effective CA inhibitors. tandfonline.com

| Enzyme System | Interaction Mechanism | Key Structural Feature | Reference |

|---|---|---|---|

| Thioredoxin Reductase (TrxR) | Inhibition via Michael addition to active site cysteines. | α,β-unsaturated carbonyl system. | nih.gov |

| Carbonic Anhydrase (CA) | Component of synthesized dual inhibitors; related compounds show potent inhibition. | p-Tolyl group in related heterocyclic inhibitors. | nih.govtandfonline.com |

Modulation of Protein-Protein Interactions and Binding Site Characterization (e.g., Annexin A2-S100A10, p53)

The this compound scaffold has been implicated in the modulation of critical protein-protein interactions relevant to cancer pathology, including those involving the p53 tumor suppressor and the Annexin A2-S100A10 complex.

Interaction with p53: The tumor suppressor protein p53 is frequently inactivated in cancer by mutations that lower its stability. nih.gov Small molecules that can stabilize these mutants are a key therapeutic strategy. nih.gov An analogue, (E)-4-oxo-4-(p-tolyl)but-2-enoic acid, has been shown to stabilize the core domain of both wild-type and mutant p53. nih.gov The mechanism involves the α,β-unsaturated double bond, which acts as a Michael acceptor, allowing the molecule to form a covalent bond with cysteine residues on the p53 protein. nih.gov This interaction raises the melting temperature (Tm) of the p53 protein, indicating stabilization. nih.gov This mechanism is analogous to other p53-reactivating compounds that covalently modify cysteines to restore wild-type function and conformation. nih.govoncotarget.com

| Compound | p53 Mutant | Stabilization (ΔTm in °C) | Mechanism | Reference |

|---|---|---|---|---|

| (E)-4-oxo-4-(p-tolyl)but-2-enoic acid | T-p53C-Y220C | ~1.0 | Michael addition to Cysteine | nih.gov |

| (E)-4-oxo-4-(p-tolyl)but-2-enoic acid | WT-p53C | ~0.9 | Michael addition to Cysteine | nih.gov |

Interaction with Annexin A2-S100A10: The Annexin A2-S100A10 protein complex plays a role in various cellular processes, and its dysregulation is linked to tumor progression. nih.gov The interaction is mediated by the N-terminal region of Annexin A2 binding to a hydrophobic pocket on the S100A10 dimer. nih.govacs.orgsemanticscholar.org Small molecules capable of disrupting this interaction are of significant research interest. Derivatives of this compound, specifically 2-Hydroxy-4-oxo-4-p-tolyl-but-2-enoic acid methyl ester, are used as precursors in the synthesis of potent inhibitors of the Annexin A2-S100A10 interaction. nih.govacs.org These synthesized inhibitors are designed to occupy the hydrophobic binding site on S100A10, thereby preventing its association with Annexin A2. nih.govacs.org

In Vitro Studies on Cellular Pathways and Molecular Targets (Excluding Clinical Human Trials)

In vitro research highlights the potential of this compound and its analogues to modulate various cellular and molecular pathways. Studies suggest these compounds can interact with biological targets by binding to enzyme active sites or modulating signal transduction pathways. smolecule.com The chemical structure is of interest for its ability to influence metabolic pathways, particularly those involving oxidation-reduction reactions. smolecule.com

Research on related compounds indicates a capacity to modulate inflammatory responses at a cellular level. In vitro studies have shown that certain derivatives can lead to a reduction in the production of pro-inflammatory cytokines in cell cultures. The general class of maleamic acids, which includes related structures like N-(p-tolyl)-maleamic acid, is investigated for the ability to interact with various biological targets and modulate pathways related to disease. ontosight.ai

Studies on Tubulin Polymerization Inhibition and Cellular Microtubule Dynamics

Microtubules, polymers of tubulin, are essential for cell division, making them a key target for anticancer agents. nih.gov Compounds structurally related to this compound have been identified as inhibitors of tubulin polymerization. evitachem.com While the compound itself is not extensively studied in this context, related alkenyldiarylmethanes and heterocyclic systems have shown antitubulin activity. chim.itnih.gov

The proposed mechanism for some of these related inhibitors involves interaction with the colchicine (B1669291) binding site on tubulin. chim.it This interaction disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis. chim.it The structural similarity between this compound and known tubulin inhibitors suggests a potential for a similar mechanism of action, although direct evidence for this specific compound is limited. nih.gov

Environmental and Green Chemistry Considerations in the Context of 4 Oxo 4 P Tolyl but 2 Enoic Acid

Development of Sustainable Synthetic Routes and Assessment of Atom Economy

The pursuit of sustainable synthetic methods for producing 4-oxo-4-(p-tolyl)but-2-enoic acid and related structures has led to the exploration of energy-efficient techniques and catalysts that enhance atom economy. Atom economy, a concept developed to measure the efficiency of a chemical reaction, calculates the proportion of reactant atoms that are incorporated into the final desired product. taylorfrancis.com

Microwave-assisted synthesis has emerged as a significant green chemistry approach. For instance, a microwave-assisted aldol (B89426) condensation between methyl ketone derivatives and glyoxylic acid has been developed to produce 4-oxo-2-butenoic acids. rsc.org This method offers moderate to excellent yields and is noted for its stereoselectivity, exclusively forming the E-isomer. rsc.org The scalability of this microwave-assisted reaction has been demonstrated, showing consistent or even increased yields when moving from smaller to larger scale syntheses. rsc.org One specific green protocol for a related compound, (Z)-4-(p-Tolyl)but-2-enoic acid, highlights the benefits of microwave irradiation, which reduces reaction times from hours to minutes and improves yields compared to conventional heating (52% vs. 38%). smolecule.com

Another key strategy is the use of solvent-free, or "neat," conditions. A reported synthesis of (Z)-4-(p-Tolyl)but-2-enoic acid employs excess glyoxylic acid, which acts as both a reactant and the solvent, thereby reducing waste generation by an estimated 40%. smolecule.com Similarly, a solvent-free cyclocondensation of 2-oxo-4-p-tolyl-but-3-enoic acid using TiO2 nanoparticles as a catalyst has been shown to produce high yields (92-98%). researchgate.net The use of a recyclable, immobilized catalyst, such as pyrrolidine (B122466) on silica (B1680970) gel, further enhances the sustainability of the process, allowing for multiple reuse cycles without a loss of activity. smolecule.com

Traditional methods like Friedel-Crafts acylations are often less desirable from a green chemistry perspective due to their reliance on stoichiometric amounts of Lewis acid catalysts, which generate significant waste. rsc.org In contrast, modern catalytic and energy-efficient methods represent a substantial improvement in sustainability.

Below is a comparative table of different synthetic approaches:

| Conventional Friedel-Crafts Acylation | - | Scope-limited | Poor, due to the use of stoichiometric amounts of Lewis acids, leading to significant inorganic waste. | rsc.org |

Strategic Solvent Selection and Waste Minimization in Manufacturing Processes

The choice of solvents is a critical factor in the environmental impact of chemical manufacturing. Many traditional organic solvents, particularly dipolar aprotic solvents like DMF, are facing legislative restrictions due to health and environmental concerns. acs.org Their high boiling points can also make recovery via distillation energy-intensive. acs.org Therefore, a key aspect of greening the manufacturing process for compounds like 4-oxo-4-(p-tolyl)but-2-enoic acid involves selecting more sustainable solvent alternatives.

As mentioned, one of the most effective strategies for waste minimization is the elimination of solvents altogether by running reactions under neat conditions. smolecule.com In industrial-scale production, where cost-efficiency and waste reduction are paramount, such process optimizations are highly valued. smolecule.com

Another advanced manufacturing technique that contributes to waste minimization is the use of continuous flow reactors. These systems offer precise control over reaction parameters like temperature and mixing, which can lead to enhanced yields and reduced byproduct formation compared to batch processing. smolecule.com This technology is considered a dominant platform for the industrial synthesis of related compounds, reflecting a commitment to minimizing waste generation. smolecule.com

When solvents are necessary, the principles of green chemistry guide the selection toward those with lower toxicity, better biodegradability, and lower energy requirements for recycling. While specific solvent replacement studies for 4-oxo-4-(p-tolyl)but-2-enoic acid synthesis are not detailed in the available literature, general guidance suggests replacing hazardous solvents with safer alternatives. acs.org For reactions like Friedel-Crafts acylation, non-polar solvents such as toluene (B28343) are often preferred to minimize side reactions, which also helps in reducing waste streams.

Academic Studies on Environmental Fate and Degradation Pathways (if relevant)

However, general principles can be applied to predict its likely behavior in the environment. The structure of 4-oxo-4-(p-tolyl)but-2-enoic acid contains several functional groups that would be susceptible to environmental degradation processes: an aromatic ring, a carboxylic acid group, and a carbon-carbon double bond.

Photodegradation: The aromatic ring and the conjugated system of the butenoic acid chain suggest the molecule could absorb UV light. Photodegradation, particularly of the iron(III)-complexed form in sunlit surface waters, is a known degradation pathway for some organic acids. nih.gov

Abiotic Degradation: The carbon-carbon double bond could be susceptible to oxidation by environmental oxidants like hydroxyl radicals.

Without specific experimental data, predicting the persistence and transformation products of 4-oxo-4-(p-tolyl)but-2-enoic acid in the environment remains speculative. Assessing the fate of such molecules is crucial, as transformation products can sometimes pose their own environmental risks. whiterose.ac.uk

Conclusion and Future Research Perspectives

Summary of Key Academic Research Findings and Methodological Advancements for 4-Oxo-4-(p-Tolyl)but-2-enoic Acid

The primary method for synthesizing 4-oxo-4-(p-tolyl)but-2-enoic acid and related aroylacrylic acids is the Friedel-Crafts acylation. nih.govrsc.orgnih.gov This classic electrophilic aromatic substitution reaction typically involves reacting an aromatic compound, such as toluene (B28343), with maleic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govrsc.orgnih.govacs.org The reaction proceeds by forming an acylium ion intermediate which then attacks the electron-rich aromatic ring. wisc.edu

Recent methodological advancements have focused on improving the efficiency and environmental footprint of this synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a significant improvement over conventional heating methods. acs.org Studies have shown that microwave irradiation can drastically reduce reaction times from hours to just minutes, while also increasing product yields and selectivity. acs.org For example, a microwave-assisted Friedel-Crafts acylation of toluene with various anhydrides completed in 15 minutes with yields of 60-76%, compared to the hour-long conventional method. acs.org

Another key advancement is the development of alternative synthetic routes that offer different substrate scopes or milder conditions. One such method is the microwave-assisted aldol (B89426) condensation between a methyl ketone (like 1-(p-tolyl)ethan-1-one) and glyoxylic acid. nih.gov This procedure, using tosic acid as a catalyst for aryl ketones, provides the desired (E)-4-oxo-4-(p-tolyl)but-2-enoic acid in good yields (e.g., 66%) and represents a versatile approach for a range of substituted 4-oxo-2-butenoic acids. nih.gov

Research has also explored the synthesis of various derivatives, which highlights the compound's role as a versatile building block. For instance, (E)-4-oxo-4-(p-tolyl)but-2-enoic acid has been used to create more complex molecules, such as highly stable luminescent molecular crystals. researchgate.neturfu.ruurfu.ru This involves multi-step syntheses where the butenoic acid core is further functionalized. researchgate.neturfu.ru

Table 1: Comparison of Synthetic Methodologies for 4-Oxo-4-Arylbut-2-enoic Acids

| Method | Reactants | Catalyst/Conditions | Yield | Key Advantages | Citation |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Toluene, Maleic Anhydride | AlCl₃, Conventional Heating | Moderate to Good | Well-established, direct | nih.govrsc.orgnih.gov |

| Microwave-Assisted Friedel-Crafts | Toluene, Acetic Anhydride | AlCl₃, Microwave (110°C, 15 min) | 60-76% | Rapid reaction time, high yield | acs.org |

| Microwave-Assisted Aldol Condensation | 1-(p-tolyl)ethan-1-one, Glyoxylic Acid | Tosic Acid, Microwave | 66% | Good yield, simple procedure | nih.gov |

Remaining Challenges and Open Questions in the Fundamental Research of this Compound Class

Despite the utility of Friedel-Crafts and aldol condensation methods, several challenges persist in the synthesis and study of 4-oxo-4-(p-tolyl)but-2-enoic acid and its analogs.

A primary challenge in Friedel-Crafts acylation is the use of stoichiometric amounts of strong Lewis acid catalysts like AlCl₃, which are difficult to handle due to their moisture sensitivity and generate significant waste during aqueous workup. wisc.edu Developing more efficient and recyclable catalytic systems remains an important goal. While microwave assistance speeds up the reaction, it does not eliminate the need for these aggressive reagents. acs.org

Another challenge is controlling regioselectivity. While the methyl group of toluene primarily directs acylation to the para position, the formation of the ortho isomer is possible, which can complicate purification and reduce the yield of the desired product. Achieving high regioselectivity is crucial for efficient synthesis.

Furthermore, the fundamental reactivity of the 4-oxo-4-(p-tolyl)but-2-enoic acid molecule itself presents open questions. The compound features multiple reactive sites: the carboxylic acid, the α,β-unsaturated ketone system (a Michael acceptor), and the aromatic ring. nih.gov Understanding how these sites interact and controlling their selective reaction is a significant challenge. For example, in cycloaddition reactions, the stereochemistry of the final product is influenced by the E configuration of the double bond in the starting acid. researchgate.net A deeper mechanistic understanding of how different reagents and conditions favor reaction at one site over another is needed for its predictable use in complex syntheses.

The limited number of in-depth mechanistic studies specifically for 4-oxo-4-(p-tolyl)but-2-enoic acid is also a challenge. nasa.gov While the general mechanisms of Friedel-Crafts and aldol reactions are well-understood, subtle electronic and steric effects of the p-tolyl group on reaction kinetics, transition states, and side-product formation are not fully elucidated. fau.de

Emerging Areas for Future Exploration in Synthetic, Mechanistic, and Application-Oriented Studies of 4-Oxo-4-(p-Tolyl)but-2-enoic Acid

The structural features of 4-oxo-4-(p-tolyl)but-2-enoic acid make it a promising scaffold for future exploration in several areas.

Synthetic and Mechanistic Exploration: Future synthetic work could focus on developing catalytic, enantioselective methods for producing chiral derivatives. The molecule's prochiral nature makes it a candidate for asymmetric reactions, leading to compounds with potential applications in stereoselective synthesis and medicinal chemistry. Exploring its use in multicomponent reactions, where three or more reactants combine in a single step, could provide rapid access to complex molecular architectures, such as spirooxindoles. researchgate.net

Mechanistically, advanced computational and spectroscopic studies could provide a deeper understanding of its reactivity. fau.de For instance, investigating the 1,3-dipolar cycloaddition reactions of azomethine ylides with this compound could lead to the regioselective synthesis of novel heterocyclic systems like spiro-pyrrolidines and pyrrolizidines. researchgate.net

Application-Oriented Studies: The broader class of aroylacrylic acids and their derivatives have shown significant potential in medicinal chemistry and materials science.

Medicinal Chemistry: Derivatives of 4-aryl-4-oxobut-2-enoic acids are being investigated for a range of biological activities. They are known to act as potent inhibitors of enzymes like kynurenine-3-hydroxylase, which is a target for neuroprotective agents. nih.govacs.org Other derivatives have shown promise as inhibitors of protein kinase B (PknB) for anti-tuberculosis applications and as inhibitors of carbonic anhydrase. nih.govrsc.org The p-tolyl derivative could be explored as a scaffold to develop new enzyme inhibitors, with the tolyl group providing a handle for tuning steric and electronic properties to optimize binding affinity and selectivity. nih.govacs.org

Materials Science: As demonstrated by recent research, 4-oxo-4-(p-tolyl)but-2-enoic acid can serve as a crucial building block for creating highly stable photoluminescent molecular crystals. researchgate.neturfu.ruurfu.ru These materials are foundational for modern organic electronics. urfu.ru Future research could explore the synthesis of a wider range of derivatives to tune the optical and electronic properties of these crystals, potentially leading to new materials for displays, sensors, and lasers. researchgate.neturfu.ruevitachem.com The structural rigidity and intermolecular interactions governed by the aroylacrylic acid core are key to the stability and performance of these materials. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 4-(p-Tolyl)but-2-enoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like maleic anhydride and p-toluidine. For example, reacting maleic anhydride with p-toluidine in methanol under acidic catalysis (e.g., concentrated H₂SO₄) yields (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, which can be further modified . Critical parameters include temperature control (e.g., reflux at 60–80°C), solvent polarity, and purification via recrystallization or chromatography. Yield optimization requires balancing stoichiometry and avoiding side reactions like over-oxidation .

Q. How can NMR spectroscopy confirm the stereochemistry and regioselectivity of this compound derivatives?

- Methodological Answer : ¹H NMR analysis is essential for determining double-bond geometry (E/Z isomers). For instance, vicinal coupling constants (J) between olefinic protons (e.g., J = 12–16 Hz for trans configuration) and chemical shifts of α,β-unsaturated carbonyl groups (δ ~6.5–7.5 ppm for conjugated systems) provide structural insights . Nuclear Overhauser Effect (NOE) experiments further resolve spatial arrangements. Comparative analysis with computational predictions (e.g., DFT-calculated shifts) enhances accuracy .

Q. What computational methods are recommended for predicting the electronic and geometric properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-31G* basis set is widely used to optimize 3D structures and calculate molecular orbitals, electrostatic potentials, and vibrational frequencies . Van der Waals and solvent-accessible surface models generated from these computations aid in understanding reactivity and intermolecular interactions. Frequency calculations validate minimized energy structures (no imaginary frequencies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Rigorous purity assessment (e.g., HPLC with UV/Vis detection, potentiometric titration ) and stereochemical verification (via chiral chromatography or X-ray crystallography) are critical. Dose-response studies across multiple cell lines or enzymatic assays (e.g., kinase inhibition profiling ) can clarify structure-activity relationships (SAR). Meta-analyses of published data should account for experimental variables like solvent polarity and pH .

Q. What strategies enable the design of this compound analogs with enhanced bioactivity?

- Methodological Answer : Substituent effects at the phenyl ring (e.g., electron-withdrawing groups at the para position) and α,β-unsaturated carbonyl modifications (e.g., esterification or amidation) can modulate electronic properties and binding affinity . Computational docking studies (e.g., AutoDock Vina) paired with synthetic validation (e.g., Suzuki coupling for aryl substitutions) are effective. For example, replacing the p-tolyl group with a 4-ethoxyphenyl moiety increased solubility and target engagement in kinase inhibition assays .

Q. How can researchers address discrepancies between experimental and computational data for this compound?

- Methodological Answer : Calibrate computational models using experimental benchmarks (e.g., X-ray crystallography for bond angles/lengths ). For spectral mismatches, re-evaluate solvent effects (e.g., DMSO vs. CDCl₃ in NMR) or apply scaling factors to DFT-calculated vibrational frequencies. Bayesian statistical methods can quantify uncertainty in computational predictions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products